molecular formula C21H17N3O B14954809 N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B14954809
M. Wt: 327.4 g/mol
InChI Key: WGPJDFXKHICRBP-UHFFFAOYSA-N
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Description

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a compound belonging to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium persulfate (K2S2O8) and iodine (I2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Br2 in carbon tetrachloride (CCl4) or Cl2 in chloroform (CHCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to its specific substitution pattern and the resulting biological activities

Biological Activity

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Compound Overview

Chemical Properties:

  • Molecular Formula: C21H17N3O
  • Molecular Weight: 327.4 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C=C1

This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their potential pharmacological properties.

Anticancer Properties

Research has shown that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit promising anticancer activity. A study reported that compounds with structural similarities demonstrated IC50 values in the range of 80–1000 nM against various cancer cell lines such as HCT-15 and MDA-MB-468. Specifically, modifications to the imidazole or phenyl groups significantly influenced their potency against cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (nM)
Compound 6HCT-1580
Compound 7HeLa100
This compoundMDA-MB-468TBD

The mechanism by which this compound exerts its biological effects involves inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase. Such effects were observed in xenograft models where administration of similar compounds resulted in significant tumor suppression without notable toxicity .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antibacterial and Antifungal Activities: Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Further research is needed to elucidate these effects and their underlying mechanisms.
  • Neuroleptic Activity: Similar benzamide derivatives have shown potential as neuroleptics. For instance, modifications in structure led to enhanced activity against apomorphine-induced stereotyped behavior in animal models, indicating possible therapeutic implications for psychiatric disorders .

Case Studies and Research Findings

A notable study highlighted the efficacy of a related compound in a breast cancer xenograft model. The compound was administered at a dosage of 60 mg/kg every other day for three weeks, resulting in a 77% reduction in tumor size compared to controls without significant weight loss in subjects . Such findings underscore the potential clinical relevance of this compound and its derivatives.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C21H17N3O/c1-15-12-13-18-22-19(16-8-4-2-5-9-16)20(24(18)14-15)23-21(25)17-10-6-3-7-11-17/h2-14H,1H3,(H,23,25)

InChI Key

WGPJDFXKHICRBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C=C1

Origin of Product

United States

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